Structural Differentiation: Pentanoate Ester Chain Confers Increased Lipophilicity Over Shorter-Chain Analogs
The core structural differentiator for Ethyl 5-(3,5-difluoro-phenoxy)propanoate is its pentanoate ester chain (C5), whereas its closest analogs are propanoate (C3) esters . This two-carbon extension directly impacts lipophilicity. In a comparative study of Pt(IV) prodrugs with identical core structures, the pentanoate ligand (L=pentanoate) exhibited a higher octanol/water partition coefficient (a measure of lipophilicity) than the propanoate ligand (L=propanoate) [1]. This class-level inference suggests that Ethyl 5-(3,5-difluoro-phenoxy)propanoate will be more lipophilic than its C3-chain analogs like Ethyl 3-(3,5-difluoro-phenoxy)propanoate, which is a critical parameter for membrane permeability and compound distribution [1][2].
| Evidence Dimension | Lipophilicity (Octanol/Water Partition Coefficient) |
|---|---|
| Target Compound Data | Predicted LogP = 3.0 (XLogP3-AA) [2] |
| Comparator Or Baseline | Methyl 3-(3,5-difluorophenoxy)propanoate (propanoate chain, C3): LogP = 1.9 [3] |
| Quantified Difference | Estimated difference in LogP of +1.1 units, representing a >10-fold increase in octanol/water partitioning. |
| Conditions | Computational prediction (XLogP3-AA) for target compound; experimental LogP for comparator [2][3] |
Why This Matters
Increased lipophilicity can be a decisive factor in designing compounds with improved cellular uptake or distinct pharmacokinetic profiles, making the pentanoate ester a non-interchangeable feature for specific research applications.
- [1] OmicsDI. (2013). The effect of ligand lipophilicity on the nanoparticle encapsulation of Pt(IV) prodrugs. S-EPMC3773226. View Source
- [2] PubChem. (2026). Ethyl 5-(3,5-difluoro-phenoxy)propanoate. National Center for Biotechnology Information. CID 91658151. View Source
- [3] ChemSrc. (2016). Propanoic acid, 3-(3,5-difluorophenoxy)-, methyl ester. Product Information. View Source
